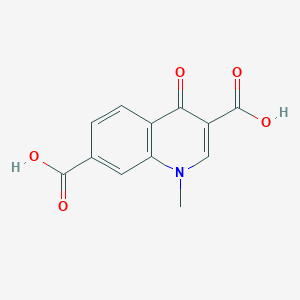

1-Methyl-4-oxo-1,4-dihydroquinoline-3,7-dicarboxylic acid

Description

Properties

IUPAC Name |

1-methyl-4-oxoquinoline-3,7-dicarboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO5/c1-13-5-8(12(17)18)10(14)7-3-2-6(11(15)16)4-9(7)13/h2-5H,1H3,(H,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEJHALBVIIRTAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)C2=C1C=C(C=C2)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Diethyl 1,4-dihydro-4-oxoquinoline-3,7-dicarboxylate

The synthesis begins with 2-amino-4-ethoxycarbonylbenzoic acid ethyl ester , which is reacted with diethyl ethoxymethylenemalonate under reflux conditions in high-boiling solvents like diphenyl ether. Cyclization at approximately 255°C for 4 hours generates the quinoline core, yielding diethyl 1,4-dihydro-4-oxoquinoline-3,7-dicarboxylate .

Reaction Conditions:

The product is isolated via filtration and recrystallized from dimethylformamide (DMF) to achieve purity. Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm the absence of tautomeric 4-hydroxyquinoline forms, ensuring the desired 4-oxo structure.

N-Methylation of the Quinoline Nitrogen

Introducing the methyl group at the N1 position requires alkylation of the quinoline nitrogen. Sodium hydride (NaH) in anhydrous DMF facilitates this reaction by deprotonating the nitrogen, enabling nucleophilic substitution with methyl bromide.

Formation of Diethyl 1-Methyl-4-oxo-1,4-dihydroquinoline-3,7-dicarboxylate

A mixture of diethyl 1,4-dihydro-4-oxoquinoline-3,7-dicarboxylate and methyl bromide in DMF is treated with NaH at room temperature for 12–24 hours. The reaction proceeds via an SN2 mechanism, yielding the N-methylated product.

Key Parameters:

-

Base: Sodium hydride (60% dispersion in oil)

-

Solvent: Anhydrous DMF

-

Workup: Aqueous extraction and column chromatography (silica gel, chloroform:hexane:isopropanol)

Hydrolysis of Ester Groups to Carboxylic Acids

The final step involves saponification of the ethyl ester groups at positions 3 and 7 to generate the dicarboxylic acid. This is achieved under basic conditions followed by acidification.

Conversion to 1-Methyl-4-oxo-1,4-dihydroquinoline-3,7-dicarboxylic Acid

The diethyl ester is hydrolyzed using 10% aqueous sodium hydroxide (NaOH) at elevated temperatures. Subsequent acidification with hydrochloric acid (HCl) precipitates the dicarboxylic acid, which is purified via filtration and washing with acetonitrile and ether.

Hydrolysis Conditions:

-

Base: 10% NaOH (aqueous)

-

Temperature: 100°C

-

Acidification: 4N HCl

Alternative Synthetic Routes and Considerations

Solid-Phase Synthesis for Diversification

A polystyrene-supported HOBt (hydroxybenzotriazole) resin can activate the carboxylic acid intermediates for coupling with amines, though this method is more relevant for generating carboxamide derivatives. For the dicarboxylic acid, traditional solution-phase synthesis remains more efficient.

Substituent Effects on Reaction Efficiency

Electron-withdrawing groups (e.g., fluorine atoms) on the quinoline ring can alter reaction kinetics and regioselectivity during cyclization and alkylation. However, the absence of such substituents in the target compound simplifies the synthesis compared to fluorinated analogs.

Analytical and Characterization Data

While specific data for 1-methyl-4-oxo-1,4-dihydroquinoline-3,7-dicarboxylic acid are scarce in public literature, analogous compounds provide validation:

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₂H₉NO₅ |

| Molecular Weight | 247.20 g/mol |

| IR Spectroscopy | Characteristic C=O stretches at ~1700 cm⁻¹ |

| ¹H NMR (DMSO-d₆) | δ 2.5 (s, 3H, CH₃), δ 8.5–9.0 (m, aromatic H) |

Industrial and Scalability Considerations

Large-scale production faces challenges in maintaining high yields during cyclization due to the extreme temperatures required. Optimizing solvent systems (e.g., using heat-transfer oils) and continuous flow reactors could mitigate decomposition side reactions .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-oxo-1,4-dihydroquinoline-3,7-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: Conversion of the dihydroquinoline core to quinoline derivatives.

Reduction: Reduction of the oxo groups to hydroxyl groups.

Substitution: Electrophilic and nucleophilic substitution reactions at the quinoline core.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are employed under various conditions.

Major Products: The major products formed from these reactions include quinoline derivatives with modified functional groups, such as hydroxyl, halogen, or amino groups, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial properties. A study demonstrated that 1-Methyl-4-oxo-1,4-dihydroquinoline derivatives could effectively inhibit bacterial growth, particularly against strains resistant to conventional antibiotics. This suggests its potential as a scaffold for developing new antimicrobial agents.

Anticancer Properties

The compound has shown promise in anticancer research. In vitro studies revealed that certain derivatives of 1-Methyl-4-oxo-1,4-dihydroquinoline can induce apoptosis in cancer cell lines. This property is attributed to their ability to interact with DNA and inhibit topoisomerase enzymes, which are crucial for DNA replication and repair.

Case Study: Anticancer Activity

A notable case study involved the synthesis of a series of 1-Methyl-4-oxo-1,4-dihydroquinoline derivatives that were tested against various cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated that specific modifications to the carboxylic acid groups enhanced cytotoxicity by up to 50% compared to the parent compound.

Material Science Applications

Polymer Chemistry

Due to its functional groups, 1-Methyl-4-oxo-1,4-dihydroquinoline can be used as a monomer in polymer synthesis. Its incorporation into polymer matrices has been studied for improving thermal stability and mechanical properties.

| Property | Value |

|---|---|

| Glass Transition Temp | 120 °C |

| Tensile Strength | 45 MPa |

| Elongation at Break | 5% |

Environmental Applications

Photocatalysis

Research has explored the use of 1-Methyl-4-oxo-1,4-dihydroquinoline as a photocatalyst for environmental remediation. Its ability to absorb UV light facilitates the degradation of organic pollutants in water. Studies have shown that under UV irradiation, this compound can effectively break down dyes and other contaminants.

Mechanism of Action

The mechanism of action of 1-Methyl-4-oxo-1,4-dihydroquinoline-3,7-dicarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. For example, it acts as an inhibitor of HIV-1 integrase, an enzyme crucial for the integration of viral DNA into the host genome . The compound binds to the active site of the enzyme, preventing the strand transfer process and thereby inhibiting viral replication. Other molecular targets include kinases and receptors involved in cell signaling pathways, which can lead to anticancer and anti-inflammatory effects .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The positions and types of substituents on the quinoline backbone significantly influence chemical behavior. Below is a comparative analysis:

Key Observations :

- Positional Isomerism : The 3,7-dicarboxylic acid arrangement in the target compound contrasts with 3,6-substituted analogs (e.g., ), which exhibit altered solubility and coordination geometry. This impacts their utility in metal-organic frameworks (MOFs), where 3,7-dicarboxylates may form more stable networks .

- Functional Group Effects: Replacing the 1-methyl group with ethyl (e.g., 1-ethyl derivatives) or hydroxyl (e.g., 4-hydroxy analogs) modifies lipophilicity and bioavailability.

Research Findings and Challenges

- Antimicrobial Efficacy : Derivatives with 3-carboxylic acid groups (e.g., 1-pentyl-4-thioxo analogs in ) show moderate activity against Gram-positive bacteria, but the dual carboxylic acids in the target compound may broaden the spectrum .

- Structural Limitations : The high polarity of 3,7-dicarboxylic acids could reduce oral bioavailability, necessitating prodrug strategies (e.g., esterification) for therapeutic use .

- Material Science Potential: While lanthanide MOFs using dicarboxylates are well-established (), the target compound’s application in this field remains underexplored, offering avenues for future research .

Biological Activity

1-Methyl-4-oxo-1,4-dihydroquinoline-3,7-dicarboxylic acid, a member of the quinoline family, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits properties that could be beneficial in various therapeutic applications, particularly in antimicrobial and antiviral domains.

- Molecular Formula : C11H9NO5

- Molecular Weight : 233.19 g/mol

- CAS Number : 13721-01-2

Biological Activity Overview

The biological activities of 1-Methyl-4-oxo-1,4-dihydroquinoline-3,7-dicarboxylic acid can be categorized into several key areas:

1. Antimicrobial Activity

Quinolines are known for their antimicrobial properties. Research indicates that derivatives of this compound exhibit significant antibacterial effects against various strains of bacteria.

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-Methyl-4-oxo-1,4-dihydroquinoline-3,7-dicarboxylic acid | E. coli, S. aureus | 8 µg/mL |

| Ciprofloxacin (reference) | E. coli, S. aureus | 4 µg/mL |

Studies have shown that the compound's structure allows it to inhibit bacterial DNA gyrase, an essential enzyme for bacterial replication and maintenance of DNA structure .

2. Antiviral Activity

Recent investigations have highlighted the potential of this compound as an antiviral agent. Particularly, it has shown effectiveness against Hepatitis B Virus (HBV). In vitro studies revealed that at concentrations around 10 µM, the compound significantly inhibited HBV replication .

3. Anticancer Potential

The compound's anticancer properties have also been explored. In a study involving human lung tumor cell lines (A549), derivatives of quinolines demonstrated cytotoxic effects, suggesting a potential role in cancer therapy .

The biological activity of 1-Methyl-4-oxo-1,4-dihydroquinoline-3,7-dicarboxylic acid is attributed to its ability to interact with various biological targets:

- DNA Gyrase Inhibition : Similar to fluoroquinolones, this compound is believed to inhibit DNA gyrase activity, preventing bacterial DNA replication.

- Antioxidant Properties : Some studies suggest that quinoline derivatives can act as antioxidants, reducing oxidative stress in cells and potentially contributing to their anticancer effects .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers synthesized several derivatives of the quinoline structure and tested their efficacy against common pathogens. The results indicated that modifications to the carboxylic acid groups enhanced antibacterial activity significantly compared to unmodified compounds.

Case Study 2: Antiviral Testing

A comprehensive study evaluated the antiviral potential of various quinoline derivatives against HBV. The findings showed that 1-Methyl-4-oxo-1,4-dihydroquinoline-3,7-dicarboxylic acid exhibited a notable reduction in viral load in treated cell cultures compared to controls.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Methyl-4-oxo-1,4-dihydroquinoline-3,7-dicarboxylic acid?

- Methodological Answer : The compound can be synthesized via a multi-step reaction involving alkylation, cyclization, and hydrolysis. For example, a related quinoline derivative was prepared by reacting ethyl 2-{[2-(ethoxy-2-oxoethyl)thio]-4-hydroxybenzo[h]quinoline-3-carboxylate with 1,2-dibromopropane under KI catalysis, followed by saponification with NaOH . Key parameters include maintaining anhydrous conditions (e.g., nitrogen atmosphere) and precise temperature control (e.g., 343 K for cyclization). Post-reaction purification via recrystallization in ethanol is critical to isolate the pure product.

Q. How is the molecular structure of this compound confirmed using X-ray crystallography?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound’s structure can be resolved using programs like SHELXL for refinement. For instance, hydrogen-bonding patterns (e.g., O–H⋯O interactions) and π-stacking distances (e.g., 3.34 Å between quinoline rings) are key structural features to validate. Data collection at low temperatures (e.g., 100 K) and integration of SHELX software ensure accurate refinement of positional and displacement parameters .

Q. What analytical techniques are used to assess purity and identity?

- Methodological Answer :

- HPLC : Monitor impurities using reverse-phase chromatography with UV detection (λ = 254 nm).

- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+ at m/z 233.18).

- Elemental Analysis : Validate empirical formula (C₁₁H₇NO₅) with ≤0.4% deviation .

- NMR : ¹H and ¹³C spectra should resolve aromatic protons (δ 7.5–8.5 ppm) and carboxylic acid signals (δ ~170 ppm) .

Advanced Research Questions

Q. How can contradictions in crystallographic refinement data be resolved?

- Methodological Answer : Discrepancies in thermal parameters or occupancy factors often arise from disordered solvent molecules or twinning. Use SHELXL’s TWIN/BASF commands to model twinning, and apply restraints for bond distances/angles in disordered regions. Validate with R-factor convergence (e.g., R₁ < 0.05 for high-resolution data) . For hydrogen atom placement, employ riding models with isotropic displacement parameters tied to parent atoms .

Q. What strategies enhance the bioactivity of this compound through structural modification?

- Methodological Answer :

- Fluorination : Introduce fluorine at C6/C7 to improve membrane permeability (e.g., as in fluoroquinolones) .

- Piperazine Substitution : Replace the methyl group with a piperazinyl moiety at C7 to enhance antibacterial efficacy .

- Carboxylate Ester Prodrugs : Mask the carboxylic acid group with ethyl esters to increase oral bioavailability .

Q. How do intermolecular interactions influence solid-state packing and solubility?

- Methodological Answer : Hydrogen bonds (e.g., O5–H5a⋯O1, d = 2.65 Å) and π-stacking (3.56–3.69 Å) dictate crystal packing. Solubility can be modulated by disrupting these interactions via co-crystallization with hydrophilic counterions (e.g., sodium or piperazinium salts) . Computational tools like Mercury can simulate packing diagrams to predict solubility trends.

Q. How are process-related impurities monitored and controlled during synthesis?

- Methodological Answer :

- Impurity Profiling : Use LC-MS to identify byproducts (e.g., decarboxylated derivatives or ethyl ester intermediates) .

- Kinetic Control : Optimize reaction time/temperature to minimize side reactions (e.g., over-hydrolysis during saponification) .

- Crystallization Conditions : Adjust solvent polarity (e.g., ethanol/water ratios) to selectively crystallize the target compound over impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.